molecular formula C8H8N2O3 B564728 Nicotinuric Acid-d4 CAS No. 1216737-36-8

Nicotinuric Acid-d4

Cat. No.: B564728
CAS No.: 1216737-36-8
M. Wt: 184.187
InChI Key: ZBSGKPYXQINNGF-RHQRLBAQSA-N
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Description

Nicotinuric Acid-d4 is a stable isotope-labeled compound, specifically a deuterium-labeled form of nicotinuric acid. It is used primarily in scientific research as a reference standard for analytical testing. The molecular formula of this compound is C8H4D4N2O3, and it has a molecular weight of 184.19 g/mol .

Mechanism of Action

Target of Action

Nicotinuric Acid-d4, a deuterium-labeled variant of Nicotinuric Acid, is a metabolite of Nicotinic Acid . The primary targets of this compound are the same as those of Nicotinic Acid, which include various enzymes involved in redox reactions . These enzymes utilize Nicotinamide Adenine Dinucleotide (NAD) and its phosphorylated form, NADP, as electron donors or acceptors .

Mode of Action

This compound interacts with its targets by participating in redox reactions. As a precursor of nicotinamide coenzymes, it plays a crucial role in metabolism . It acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of Niacin, also known as Vitamin B3 . Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

This compound is metabolized through several enzymatic systems and is ultimately excreted from the body . Nicotinic Acid combines with coenzyme A (CoA) to form nicotinyl–CoA, which, interacting with glycine, is metabolized to Nicotinuric Acid . The pharmacokinetics of this compound would be expected to follow a similar pattern.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin . Furthermore, the metabolic and pharmacokinetic profiles of this compound could potentially be affected by the presence of other substances in the body, such as drugs or metabolites .

Biochemical Analysis

Biochemical Properties

Nicotinuric Acid-d4, like its parent compound Nicotinuric Acid, is involved in the metabolism of Nicotinic Acid . Nicotinic Acid is transformed from tryptophan and is primarily used to produce two coenzymes, NAD+ and NADP+ . These coenzymes are essential for redox reactions, acting as electron donors or acceptors . Therefore, this compound, being a metabolite of Nicotinic Acid, may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions .

Cellular Effects

The cellular effects of this compound are likely to be similar to those of Nicotinic Acid, given that it is a metabolite of the latter . Nicotinic Acid and its metabolites can affect a variety of cellular processes, including metabolic pathways, DNA repair, and immune cell activity . Therefore, this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that Nicotinic Acid, from which this compound is derived, is involved in the production of NAD+ and NADP+ . These coenzymes participate in various biochemical reactions, including redox reactions . Therefore, this compound may exert its effects at the molecular level through its involvement in these reactions .

Temporal Effects in Laboratory Settings

Studies on Nicotinic Acid and its metabolites suggest that they may have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Nicotinic Acid suggest that its effects can vary with dosage

Metabolic Pathways

This compound is involved in the metabolism of Nicotinic Acid . Nicotinic Acid is transformed from tryptophan and is used to produce NAD+ and NADP+ . These coenzymes are involved in various metabolic pathways . Therefore, this compound may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

It is known that Nicotinic Acid and its metabolites can be transported and distributed within cells and tissues

Subcellular Localization

It is known that Nicotinic Acid and its metabolites, including Nicotinuric Acid, can be found in various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicotinuric Acid-d4 involves the incorporation of deuterium atoms into the nicotinuric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated nicotinic acid with glycine in the presence of a coupling agent to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Nicotinuric Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSGKPYXQINNGF-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCC(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676067
Record name N-[(~2~H_4_)Pyridine-3-carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216737-36-8
Record name N-[(~2~H_4_)Pyridine-3-carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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